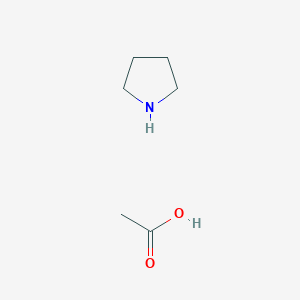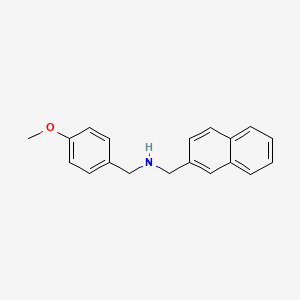
2-Iodoazulene
Übersicht
Beschreibung
2-Iodoazulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its distinctive blue color and unique electronic properties. Azulene itself consists of a fused five-membered ring and a seven-membered ring, forming a stable bicyclic system with a 10 π-electron configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Iodoazulene can be synthesized through several methods. One common approach involves the iododeboronation of azulen-2-ylboronic acid pinacol esters using copper(I) iodide. This reaction is efficient and allows the synthesis of this compound in just two steps starting from azulene . Another method involves the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage with sodium periodate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for larger-scale production. The use of readily available reagents and straightforward reaction conditions makes these methods suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodoazulene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through reactions such as the Ullmann coupling reaction.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce different functional groups at the iodine position.
Common Reagents and Conditions:
Copper(I) Iodide: Used in iododeboronation reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Sodium Periodate: Used for oxidative cleavage in the synthesis of this compound.
Major Products Formed:
Biazulenes: Formed through Ullmann-type coupling reactions.
Functionalized Azulenes: Various functional groups can be introduced at the iodine position through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Iodoazulene has found applications in several scientific research areas:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic field-effect transistors and other electronic devices.
Materials Science: The compound’s ability to form π-conjugated systems makes it valuable in the design of new materials with specific electronic and optical properties.
Medicinal Chemistry: Azulene derivatives, including this compound, have been studied for their potential anti-inflammatory and antitumor activities.
Wirkmechanismus
The mechanism of action of 2-Iodoazulene is primarily related to its electronic properties and ability to participate in π-conjugated systems. The iodine atom at the second position influences the compound’s reactivity and interaction with other molecules. In organic electronics, this compound’s unique molecular orbital geometry allows for efficient charge transport and high carrier mobility .
Vergleich Mit ähnlichen Verbindungen
Azulene: The parent compound of 2-Iodoazulene, known for its blue color and unique electronic properties.
2-Formylazulene: Another derivative of azulene, used in various synthetic applications.
2-Ethynylazulene: A derivative with applications in materials science.
Uniqueness of this compound: this compound stands out due to the presence of the iodine atom, which significantly alters its reactivity and electronic properties compared to other azulene derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .
Eigenschaften
IUPAC Name |
2-iodoazulene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASHWDKOJUHIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467748 | |
| Record name | 2-iodoazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36044-41-4 | |
| Record name | 2-iodoazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B3051719.png)


![(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine](/img/structure/B3051722.png)



